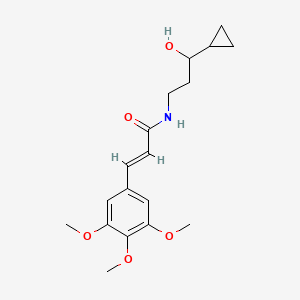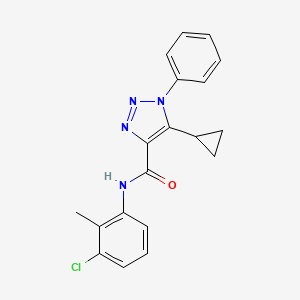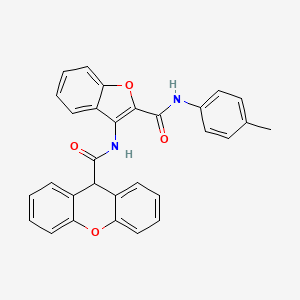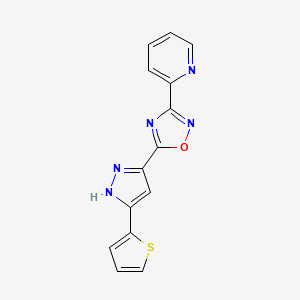
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine, a pyrazole, a thiophene, and an oxadiazole ring in its structure.
作用機序
The mechanism of action of 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can have various biochemical and physiological effects, including:
1. Inhibition of Cancer Cell Growth: This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory Effects: Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can reduce inflammation by inhibiting the activity of certain enzymes and proteins.
3. Antimicrobial Effects: This compound has been shown to have antimicrobial effects by inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in lab experiments is its potential applications in various fields of scientific research, including cancer research, anti-inflammatory agents, and antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, including:
1. Development of Novel Therapeutic Agents: Further research can be conducted to develop novel therapeutic agents based on the structure of 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.
2. Mechanistic Studies: Further studies can be conducted to understand the mechanism of action of this compound and its effects on various cellular processes.
3. Optimization of
In Vivo
Studies: Further studies can be conducted to evaluate the efficacy and safety of this compound in animal models.
合成法
Research can be conducted to optimize the synthesis method of 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, which can make it easier to obtain in large quantities.
4.
科学的研究の応用
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has anticancer properties and can inhibit the growth of cancer cells.
2. Anti-inflammatory Agents: This compound has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models.
3. Antimicrobial Agents: Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has antimicrobial properties and can inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
3-pyridin-2-yl-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c1-2-6-15-9(4-1)13-16-14(20-19-13)11-8-10(17-18-11)12-5-3-7-21-12/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYOMCXSJGRQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)


![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)
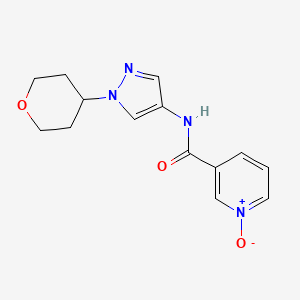
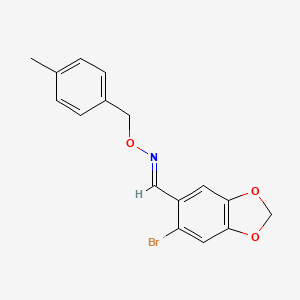
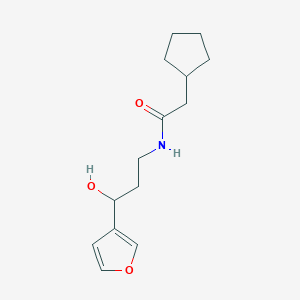
![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)

![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)
